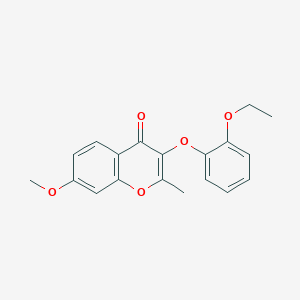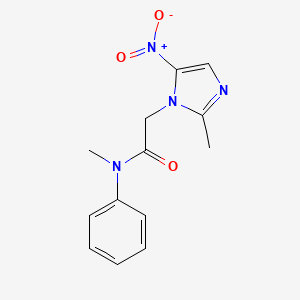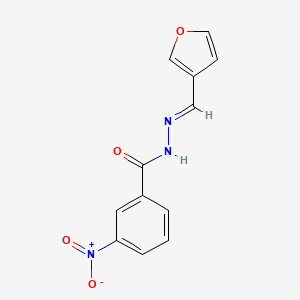![molecular formula C16H14N2O6 B5747124 3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)
3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPA and is a derivative of 2-methoxy-5-nitroaniline. MNPA has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential applications in medicinal chemistry and material science.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, studies have shown that MNPA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). MNPA has also been shown to inhibit the expression of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).
Biochemical and Physiological Effects:
MNPA has been shown to exhibit various biochemical and physiological effects. MNPA has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. MNPA has also been shown to exhibit anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. MNPA has been shown to exhibit neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MNPA is its potential use as a building block for the synthesis of various functional materials. MNPA has been used to synthesize various polymers and liquid crystals with unique properties. However, one of the limitations of MNPA is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MNPA. One direction is to study the potential use of MNPA in the treatment of Alzheimer's disease. MNPA has been shown to exhibit neuroprotective effects, and further research could explore its potential use in the treatment of this disease. Another direction is to study the potential use of MNPA in the synthesis of new functional materials. MNPA has been used to synthesize various polymers and liquid crystals, and further research could explore its potential use in the synthesis of other materials with unique properties.
Synthesemethoden
The synthesis of MNPA involves the reaction of 2-methoxy-5-nitroaniline with chloroformate followed by acetylation. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of MNPA can be improved by using a catalyst such as 4-dimethylaminopyridine.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential applications in medicinal chemistry and material science. In medicinal chemistry, MNPA has been shown to exhibit anti-tumor and anti-inflammatory activities. MNPA has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. In material science, MNPA has been used as a building block for the synthesis of various functional materials such as polymers and liquid crystals.
Eigenschaften
IUPAC Name |
[3-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-10(19)24-13-5-3-4-11(8-13)16(20)17-14-9-12(18(21)22)6-7-15(14)23-2/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCUYAXYIIBJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)

![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)

![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)

![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)
![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)
![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)


